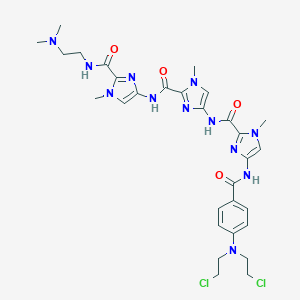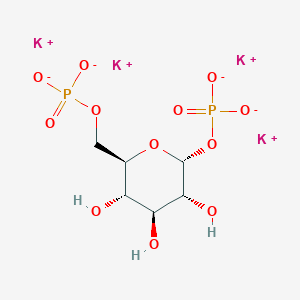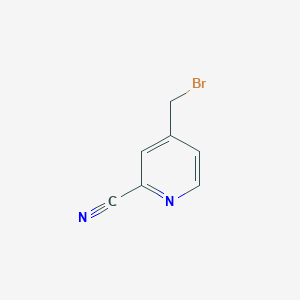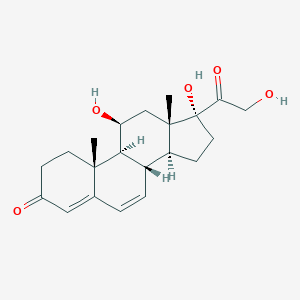
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
Übersicht
Beschreibung
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, which is commonly found in tobacco smoke, fossil fuel combustion, and other environmental pollutants . The compound is significant due to its role in the formation of DNA adducts, which can lead to mutations and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol typically involves the initial oxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-epoxide. This epoxide is then hydrolyzed to yield the dihydrodiol compound . The reaction conditions often require the presence of cytochrome P450 enzymes and epoxide hydrolase to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes. The process involves the use of specific enzymes and controlled reaction conditions to ensure safety and accuracy .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon, benzo(a)pyrene.
Substitution: The hydroxyl groups in the dihydrodiol can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and various oxidizing and reducing agents . The reactions typically occur under physiological conditions, mimicking the metabolic processes in living organisms .
Major Products Formed
The major products formed from the reactions of this compound include diol epoxides, which are known for their mutagenic and carcinogenic properties . These products can form adducts with DNA, leading to mutations and potentially cancer .
Wissenschaftliche Forschungsanwendungen
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Wirkmechanismus
The mechanism of action of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol involves its metabolic activation to form diol epoxides, which can bind to DNA and form adducts . These DNA adducts can cause mutations by distorting the DNA double helix structure and interfering with replication and transcription processes . The compound primarily targets guanine nucleobases in DNA, leading to the formation of stable adducts that can initiate carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol include other PAH metabolites such as:
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-4,5-dihydrodiol
- Benzo(a)pyrene-9,10-dihydrodiol
Uniqueness
What sets this compound apart from other similar compounds is its specific formation pathway and its high reactivity in forming DNA adducts . Its unique structure allows it to interact with DNA in a way that significantly increases the risk of mutations and cancer .
Eigenschaften
IUPAC Name |
(7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRLMMGARHIIC-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@H]5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62314-67-4, 57404-88-3, 61443-57-0 | |
| Record name | (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62314-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57404-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)






![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
